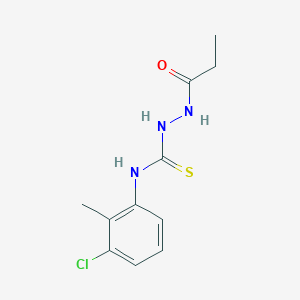

N-(3-chloro-2-methylphenyl)-2-propionylhydrazinecarbothioamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3-chloro-2-methylphenyl)-2-propionylhydrazinecarbothioamide and its derivatives often involves the reaction of chloro-isothiocyanatobenzene with hydrazine hydrate in a suitable solvent like 2-propanol. This reaction typically yields a compound that may exist in a Zwitter ionic betain form, which can further react with aromatic aldehydes to produce various derivatives. These synthesis processes are characterized by spectroscopic methods and mass spectrometry, providing insights into the molecular modeling and atomic charges of the compounds involved (Ramadan, 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like single-crystal X-ray diffraction, which helps in understanding the crystal and molecular structure. These analyses reveal the compound's crystalline system, space group, and molecular interactions within the unit cell. Spectroscopic methods like 1H NMR, 13C NMR, FT-Raman, FT-IR, and UV-Vis spectra, along with density functional theory (DFT) computations, provide detailed insights into the molecular structure parameters, vibrational frequencies, and electronic transitions (Ramaiah et al., 2019).

Chemical Reactions and Properties

N-(3-chloro-2-methylphenyl)-2-propionylhydrazinecarbothioamide derivatives undergo various chemical reactions, leading to the formation of different heterocyclic rings. These reactions are influenced by factors such as temperature and the presence of catalysts, and the products are characterized using IR, NMR, MS, and elemental analyses. The reaction mechanisms often involve nucleophilic addition and cyclization processes, contributing to the compound's diverse chemical properties (Aly et al., 2018).

Aplicaciones Científicas De Investigación

Fluorescent Sensing

N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide, a related compound, has been explored as a fluorescent sensor for detecting Fe(III) in aqueous solutions. This probe exhibits selective sensitivity for Fe(III) against various other cations, demonstrating potential in biological and environmental applications (Marenco et al., 2012).

Corrosion Inhibition

Thiosemicarbazides, including derivatives of hydrazinecarbothioamide, have been studied as corrosion inhibitors for mild steel in acidic mediums. Their efficacy, evaluated through gravimetric and gasometric methods, supports their potential in industrial applications (Ebenso et al., 2010).

Anticonvulsant Agents

Benzothiazole derivatives with a carbothioamido pharmacophore, including hydrazinecarbothioamides, have been synthesized and evaluated as anticonvulsant agents. In vivo studies and in silico drug-likeness parameters suggest their promise as lead compounds in pharmaceutical research (Amir et al., 2011).

Electrochemical Sensing

Carbon paste electrodes modified with hydrazinecarbothioamide derivatives have been developed for the selective determination of epinephrine. These electrodes demonstrate high sensitivity and selectivity, useful in biochemical sensing applications (Beitollahi et al., 2008).

Antioxidant Activity

New compounds from the hydrazinecarbothioamide class, including those with 1,2,4-triazole structures, have been synthesized and evaluated for antioxidant activity. Certain derivatives exhibit significant antioxidant properties, which could be relevant in pharmacological research (Bărbuceanu et al., 2014).

Antimicrobial Activity

Novel thiosemicarbazone compounds and their metal complexes have been synthesized and assessed for their antimicrobial properties. These studies indicate the potential of these compounds in developing new antimicrobial agents (AlJahdali, 2013).

Propiedades

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-(propanoylamino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3OS/c1-3-10(16)14-15-11(17)13-9-6-4-5-8(12)7(9)2/h4-6H,3H2,1-2H3,(H,14,16)(H2,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZQEPTZRSRURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

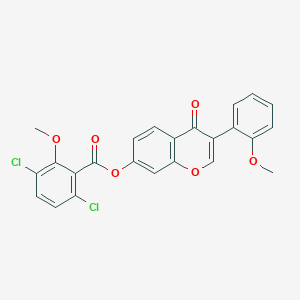

CCC(=O)NNC(=S)NC1=C(C(=CC=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-propanoylhydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)

![N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)

![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)

![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)

![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate](/img/structure/B4579817.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)